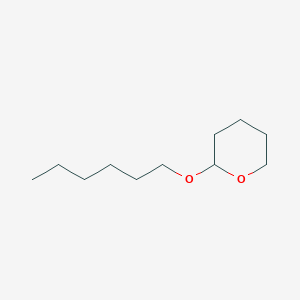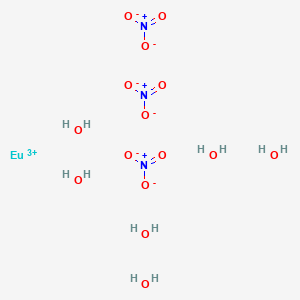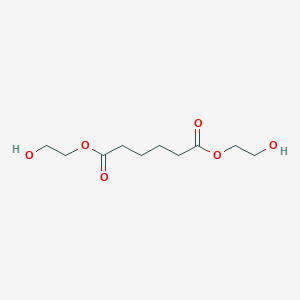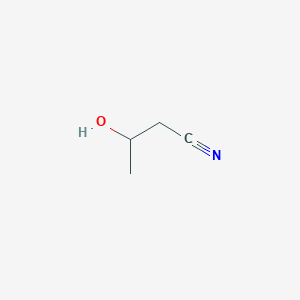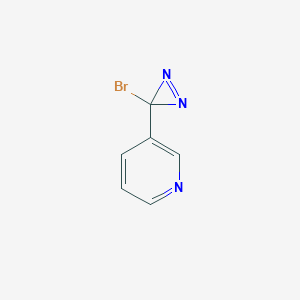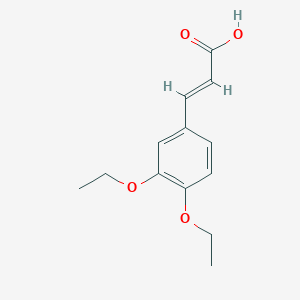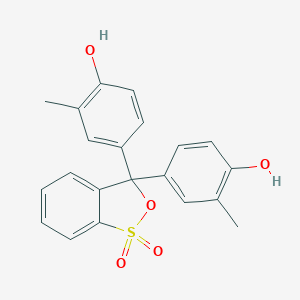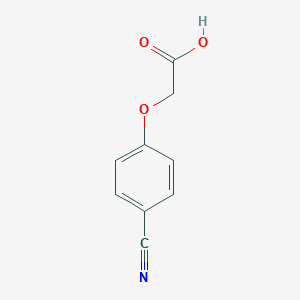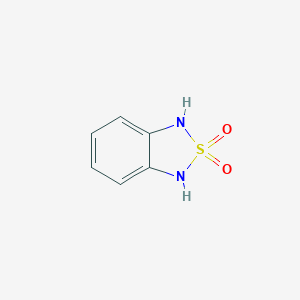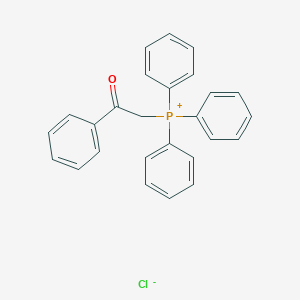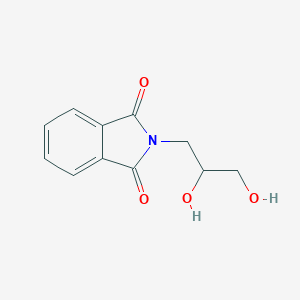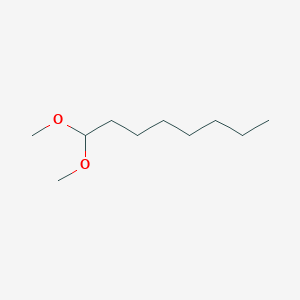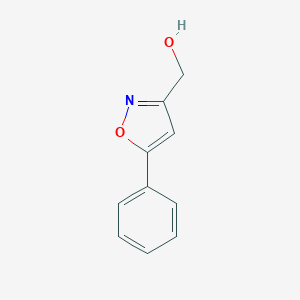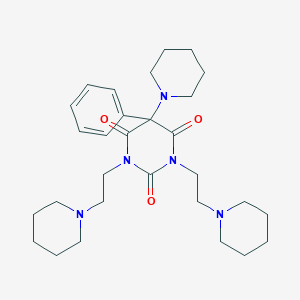
Barverin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barverin is a natural compound found in certain plants that has been shown to possess various medicinal properties. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases. The purpose of
作用機序
The mechanism of action of Barverin is still not fully understood. However, it is believed to exert its therapeutic effects through various pathways. For instance, Barverin has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Moreover, Barverin has been found to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
Barverin has been shown to possess various biochemical and physiological effects. For instance, it has been found to decrease the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, Barverin has been shown to increase the levels of anti-inflammatory mediators such as interleukin-10 (IL-10). Additionally, Barverin has been found to possess neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are involved in the degradation of neurotransmitters.
実験室実験の利点と制限
One of the advantages of using Barverin in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, Barverin has been found to possess a wide range of therapeutic effects, which makes it a versatile compound for various research applications. However, one of the limitations of using Barverin in lab experiments is its limited availability, which can hinder its widespread use in research.
将来の方向性
There are several future directions for the research on Barverin. For instance, further studies are needed to elucidate the mechanism of action of Barverin, which can lead to the development of more effective therapeutic interventions. Moreover, more research is needed to investigate the potential of Barverin in the treatment of various neurological disorders. Additionally, further studies are needed to explore the safety and efficacy of Barverin in humans.
Conclusion:
In conclusion, Barverin is a natural compound that possesses various therapeutic properties. It has been extensively studied for its potential applications in various diseases, including inflammation, cancer, diabetes, and neurological disorders. Although the mechanism of action of Barverin is still not fully understood, it has been found to exert its therapeutic effects through various pathways. Moreover, Barverin has been shown to possess various biochemical and physiological effects. While Barverin has several advantages for lab experiments, its limited availability is a significant limitation. Further research on Barverin is needed to explore its potential as a therapeutic agent.
合成法
Barverin is a natural compound that is typically extracted from plants such as the Barleria prionitis. The extraction process involves the use of solvents such as ethanol, methanol, or water. Once the extract is obtained, it is then purified using various techniques such as column chromatography or crystallization.
科学的研究の応用
Barverin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. Moreover, Barverin has been found to be effective in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
CAS番号 |
1639-79-8 |
|---|---|
製品名 |
Barverin |
分子式 |
C29H43N5O3 |
分子量 |
509.7 g/mol |
IUPAC名 |
5-phenyl-5-piperidin-1-yl-1,3-bis(2-piperidin-1-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H43N5O3/c35-26-29(25-13-5-1-6-14-25,32-19-11-4-12-20-32)27(36)34(24-22-31-17-9-3-10-18-31)28(37)33(26)23-21-30-15-7-2-8-16-30/h1,5-6,13-14H,2-4,7-12,15-24H2 |
InChIキー |
BWMPANCYUOEPFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5 |
正規SMILES |
C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5 |
その他のCAS番号 |
1639-79-8 |
同義語 |
arverin spasdolcin5-phenyl-5-piperidino-1,3-bis(beta-piperidinoethyl)barbituric acid Wu 461 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



